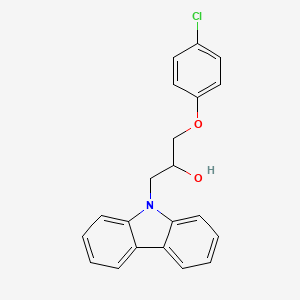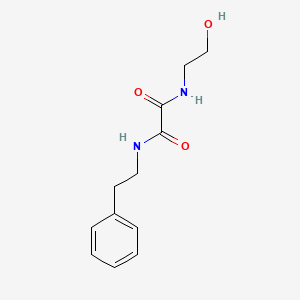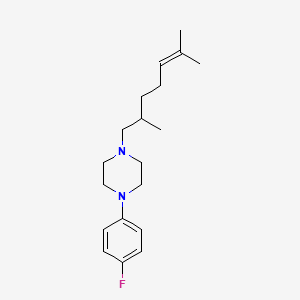
4-methyl-N-(2-nitrophenyl)-2-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2-nitrophenyl)-2-quinolinamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of quinoline and has been studied for its unique properties and potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(2-nitrophenyl)-2-quinolinamine is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis in cancer cells. It has been shown to activate the caspase pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4-methyl-N-(2-nitrophenyl)-2-quinolinamine has also been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. It has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methyl-N-(2-nitrophenyl)-2-quinolinamine in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying cancer biology and for the development of anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 4-methyl-N-(2-nitrophenyl)-2-quinolinamine. One potential direction is the development of more potent and selective anti-cancer drugs based on this compound. Another potential direction is the study of its anti-inflammatory activity for the development of new treatments for inflammatory diseases. Additionally, the use of this compound in materials science and nanotechnology is an area of active research, with potential applications in the development of new materials and devices.
Méthodes De Synthèse
The synthesis of 4-methyl-N-(2-nitrophenyl)-2-quinolinamine involves the reaction of 4-methylquinoline with 2-nitroaniline in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
The unique properties of 4-methyl-N-(2-nitrophenyl)-2-quinolinamine make it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in medicinal chemistry, where it has been studied for its potential as a drug candidate. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs.
Propriétés
IUPAC Name |
4-methyl-N-(2-nitrophenyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-10-16(17-13-7-3-2-6-12(11)13)18-14-8-4-5-9-15(14)19(20)21/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNRBCIQBAFLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(1-piperazinecarbaldehyde)](/img/structure/B5107810.png)
![N-[3-(2-furyl)phenyl]-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5107818.png)
![N-benzyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5107820.png)
![isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5107824.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B5107827.png)

![3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5107846.png)
![3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5107850.png)
![3-[(4-acetyl-1-piperazinyl)methyl]-6-chloro-4H-chromen-4-one](/img/structure/B5107860.png)

![4-methyl-3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5107863.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(2-isoxazolidinyl)propanamide](/img/structure/B5107886.png)
![N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5107895.png)